tert-Butyl 4-(1-iodoethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-iodoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H22INO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-iodoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and iodoethane. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Piperidine is reacted with tert-butyl chloroformate in the presence of a base to form tert-butyl piperidine-1-carboxylate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1-iodoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds.
Common Reagents and Conditions:
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: Products include tert-butyl 4-(1-azidoethyl)piperidine-1-carboxylate, tert-butyl 4-(1-thiocyanatoethyl)piperidine-1-carboxylate, and tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate.
Reduction: The major product is tert-butyl 4-(ethyl)piperidine-1-carboxylate.
Oxidation: Products include tert-butyl 4-(1-oxoethyl)piperidine-1-carboxylate.
Scientific Research Applications
Chemistry: tert-Butyl 4-(1-iodoethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a building block for the synthesis of bioactive molecules that can interact with biological targets.
Medicine: The compound is explored for its potential in drug development. Its derivatives have shown promise in the treatment of various diseases, including neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-iodoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The iodoethyl group can participate in various chemical reactions, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate: Similar structure but with a different substituent, used in various organic syntheses.
tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Used in the synthesis of pharmaceuticals and as a chemical intermediate.
Uniqueness: This makes it a versatile intermediate in organic synthesis and valuable in the development of new compounds with potential biological activity .
Properties
Molecular Formula |
C12H22INO2 |
---|---|
Molecular Weight |
339.21 g/mol |
IUPAC Name |
tert-butyl 4-(1-iodoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22INO2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
WQNXCXTZQZUNEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)I |
Origin of Product |
United States |
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